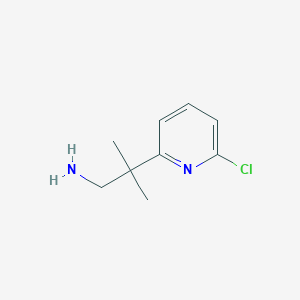

2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine

Description

Properties

IUPAC Name |

2-(6-chloropyridin-2-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNCJCHPGJUKDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=NC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine typically involves the reaction of 6-chloropyridine with 2-methylpropan-1-amine under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chloropyridine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential as a therapeutic agent in various conditions:

- Antidepressant Activity : Research indicates that derivatives of this compound exhibit activity similar to established antidepressants by modulating neurotransmitter levels in the brain. A study demonstrated that these compounds could enhance serotonin and norepinephrine levels, providing a basis for their use in treating depression .

- Anticancer Properties : Investigations have shown that 2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine can inhibit the growth of specific cancer cell lines. For instance, it has been evaluated against leukemia cells, showing cytotoxic effects that warrant further exploration in cancer therapy .

Biochemical Research

The compound serves as a valuable tool in biochemical assays:

- Receptor Binding Studies : Its structural characteristics allow it to interact with various receptors, including adrenergic and dopaminergic receptors. These interactions are critical for understanding the pharmacodynamics of new drug candidates .

Material Science

In material science, the compound is being explored for its potential applications in:

- Polymer Chemistry : Due to its amine functional group, it can be utilized as a monomer in polymerization processes to create novel materials with tailored properties. Preliminary studies suggest that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability .

Table 1: Pharmacological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Antidepressant | Increases serotonin and norepinephrine | |

| Anticancer | Cytotoxicity against leukemia cell lines | |

| Receptor Interaction | Modulation of adrenergic receptors |

Table 2: Synthesis Pathways

| Synthesis Method | Description | Reference |

|---|---|---|

| Palladium-Catalyzed Reactions | Utilized for forming the pyridine ring | |

| Copper(I)-Catalyzed Coupling | Key step in synthesizing derivatives |

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, the administration of derivatives of this compound resulted in significant reductions in depressive behaviors compared to control groups. The study highlighted the compound's potential as a novel antidepressant agent.

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer effects of this compound on various cancer cell lines. Notably, it demonstrated selective cytotoxicity against leukemia cells, with IC50 values indicating potent activity. Further research is needed to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(6-chloropyridin-2-yl)acetate: Another pyridine derivative with similar structural features.

Pyrrolopyrazine derivatives: These compounds share some chemical properties and biological activities with 2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine.

Uniqueness

This compound is unique due to its specific combination of a chloropyridine ring and a methylpropan-1-amine group.

Biological Activity

2-(6-Chloropyridin-2-YL)-2-methylpropan-1-amine is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The synthesis of this compound typically involves the reaction of 6-chloropyridine with 2-methylpropan-1-amine. This process often employs sodium hydroxide as a base to facilitate nucleophilic substitution, resulting in the desired product. The reaction conditions are optimized in industrial settings to maximize yield and purity, often involving elevated temperatures and pressures.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. This binding can alter enzyme activity, leading to various biological effects. The precise pathways involved depend on the context of use, but studies suggest potential mechanisms include:

- Antimicrobial Activity : The compound may inhibit bacterial growth by compromising cell membrane integrity.

- Antiviral Properties : Research indicates potential efficacy against viral infections, although specific pathways remain under investigation .

Antimicrobial Efficacy

Recent studies have evaluated the antibacterial properties of this compound against various strains of bacteria. Notably, it has shown activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA). In vitro assays demonstrated that the compound exhibited submicromolar activity against these pathogens, comparable to clinically used antibiotics such as ampicillin and rifampicin .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | < 1 µg/mL | Comparable to ampicillin |

| MRSA | < 1 µg/mL | Comparable to rifampicin |

| Enterococcus faecalis | < 10 µg/mL | Less effective than vancomycin |

Cytotoxicity

In addition to its antimicrobial properties, the cytotoxic profile of this compound was assessed on cancer cell lines and primary mammalian cells. The compound demonstrated low cytotoxicity in primary cell assays, suggesting a favorable safety profile for further development as a therapeutic agent .

Case Studies

A case study involving the application of this compound in murine models indicated its potential for treating bacterial infections. The study found that at elevated concentrations, the compound effectively reduced bacterial load in infected tissues without significant toxicity to host cells. This highlights its promise as a candidate for further pharmacological development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the chloropyridine ring can significantly influence antimicrobial potency and selectivity. Research indicates that modifications can enhance lipophilicity and improve membrane permeability, which are critical factors for effective antibacterial action .

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 2-(6-chloropyridin-2-yl)-2-methylpropan-1-amine?

- Methodology :

- Nucleophilic substitution : React 6-chloro-2-pyridylmagnesium bromide with 2-methylpropanenitrile, followed by reduction of the nitrile group to an amine using LiAlH4 or catalytic hydrogenation .

- Cross-coupling reactions : Utilize Buchwald-Hartwig amination or Ullmann-type coupling to introduce the pyridyl group to a preformed amine scaffold.

- Example : A similar chlorophenyl-substituted amine (2-(3-chlorophenyl)-2-methylpropan-1-amine) was synthesized via reductive amination of ketones followed by halogenation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR spectroscopy : 1H and 13C NMR (e.g., in CDCl3) resolve proton environments and confirm substitution patterns. For example, the methyl groups in 2-methylpropan-1-amine derivatives show distinct singlets at δ ~1.30 ppm in 1H NMR .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]+ for C9H12ClN: 170.07; observed: 169.85 ).

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and bond lengths .

Q. How can structural isomers be distinguished experimentally?

- Methodology :

- Vibrational spectroscopy (IR) : Differentiate between amine and imine tautomers via N-H stretching frequencies.

- Chromatography : Use chiral HPLC columns to separate enantiomers, as demonstrated for (S)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine .

Advanced Research Questions

Q. How does the electron-withdrawing 6-chloro substituent on the pyridine ring influence reactivity in cross-coupling reactions?

- Methodology :

- Computational studies : Perform DFT calculations (e.g., using Gaussian) to analyze electron density distribution and predict regioselectivity in Suzuki-Miyaura couplings.

- Experimental validation : Compare reaction rates with non-chlorinated analogs (e.g., 2-methylpropan-1-amine derivatives) to quantify electronic effects .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodology :

- Robust refinement protocols : Use SHELX software (SHELXL for small molecules, SHELXPRO for macromolecules) to handle twinning or disordered atoms .

- Validation tools : Employ R-factor analysis and ORTEP-3 for visualizing thermal ellipsoids to detect overfitting .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity (e.g., calcium channel modulation)?

- Methodology :

- Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical functional groups (e.g., amine, chloropyridyl) for binding to CaV1.3 channels, as shown for structurally similar chlorophenyl amines .

- In vitro assays : Test analogs with modified substituents (e.g., 6-fluoro vs. 6-chloro) in patch-clamp electrophysiology to quantify IC50 shifts.

Q. What are the challenges in computational docking of this compound to biomolecular targets?

- Methodology :

- Force field parameterization : Assign partial charges to the chloropyridyl group using RESP fitting (e.g., in AMBER).

- Solvent effects : Explicitly model water molecules in molecular dynamics simulations (e.g., GROMACS) to account for hydrogen bonding with the amine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.